molecular formula C11H16O B1656814 4-Methoxy-2-methyl-1-(propan-2-yl)benzene CAS No. 5436-42-0

4-Methoxy-2-methyl-1-(propan-2-yl)benzene

Cat. No.: B1656814
CAS No.: 5436-42-0
M. Wt: 164.24 g/mol
InChI Key: KKKUFKDKLVOPHP-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-1-(propan-2-yl)benzene, also known as 2-isopropyl-4-methylanisole, is an aromatic compound with the molecular formula C11H16O. It is a derivative of anisole, where the methoxy group is substituted at the para position relative to the isopropyl group. This compound is known for its pleasant odor and is used in various applications, including as a fragrance component in perfumes and as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

The primary targets of 4-Methoxy-2-methyl-1-(propan-2-yl)benzene are currently unknown. This compound, also known as 2-Isopropyl-5-methylanisole

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methoxy-2-methyl-1-(propan-2-yl)benzene involves the Friedel-Crafts alkylation of anisole with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5OCH3+CH3CHClCH3AlCl3C6H4(OCH3)(CH(CH3)2)\text{C}_6\text{H}_5\text{OCH}_3 + \text{CH}_3\text{CHClCH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{OCH}_3)(\text{CH(CH}_3)_2) C6​H5​OCH3​+CH3​CHClCH3​AlCl3​​C6​H4​(OCH3​)(CH(CH3​)2​)

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of modern catalytic systems and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro derivatives can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.

Major Products Formed

    Nitration: 4-Methoxy-2-methyl-1-(propan-2-yl)nitrobenzene.

    Oxidation: 4-Hydroxy-2-methyl-1-(propan-2-yl)benzene.

    Reduction: 4-Methoxy-2-methyl-1-(propan-2-yl)aniline.

Scientific Research Applications

4-Methoxy-2-methyl-1-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Anisole (Methoxybenzene): Lacks the isopropyl and methyl groups, making it less sterically hindered.

    Thymol (2-Isopropyl-5-methylphenol): Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.

    4-Methoxy-1-methyl-2-(propan-2-yl)benzene: Similar structure but different substitution pattern.

Uniqueness

4-Methoxy-2-methyl-1-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and isopropyl groups influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-methoxy-2-methyl-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)11-6-5-10(12-4)7-9(11)3/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKUFKDKLVOPHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281444
Record name 4-methoxy-2-methyl-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5436-42-0
Record name NSC21721
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-2-methyl-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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